Elismetrep: A Technical Guide to its Core Target and Mechanism of Action
Elismetrep: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elismetrep (also known as MT-8554 and K-304) is a potent and selective small molecule antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). This technical guide provides an in-depth overview of the molecular target of Elismetrep, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting TRP channels for indications such as migraine, painful diabetic neuropathy, and vasomotor symptoms.
Core Target: Transient Receptor Potential Melastatin 8 (TRPM8)
The primary molecular target of Elismetrep is the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a non-selective cation channel.[1][2] TRPM8 is a well-established sensor of cold temperatures and is also activated by cooling compounds such as menthol (B31143) and icilin. It is predominantly expressed in a subset of sensory neurons, where its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are perceived as a cold sensation.
Mechanism of Action
Elismetrep functions as a direct antagonist of the TRPM8 channel.[1][2] By binding to the channel, Elismetrep prevents the conformational changes induced by agonists (like menthol) or cold temperatures, thereby inhibiting the influx of cations. This blockade of ion flow prevents the depolarization of sensory neurons, which is the basis for its therapeutic potential in conditions characterized by aberrant TRPM8 activity.
Quantitative Data: In Vitro Potency
The inhibitory potency of Elismetrep on the human TRPM8 channel has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of Elismetrep required to inhibit 50% of the TRPM8 response to an agonist.
| Parameter | Value | Species | Assay Description | Reference |
| pIC50 | 9.1 | Human | Inhibition of menthol-induced intracellular calcium mobilization in HEK293 cells stably expressing hTRPM8. | [1] |
| IC50 | 0.9 nM | Human | Calculated from pIC50. | [1] |
Signaling Pathway
The activation of the TRPM8 channel initiates a signaling cascade that is inhibited by Elismetrep. The binding of an agonist (e.g., menthol) or the application of a cold stimulus leads to the opening of the TRPM8 channel pore, allowing for the influx of extracellular Ca2+. This rise in intracellular calcium can activate various downstream effectors, including Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is crucial for TRPM8 channel function. The antagonism by Elismetrep blocks the initial Ca2+ influx, thereby preventing the activation of this signaling pathway.
Experimental Protocols
The following is a representative protocol for determining the IC50 value of a TRPM8 antagonist like Elismetrep using an in vitro intracellular calcium mobilization assay. This protocol is based on standard methodologies employed in the field.
Objective: To determine the concentration-dependent inhibition of menthol-induced calcium influx by Elismetrep in HEK293 cells stably expressing human TRPM8.
Materials:
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HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293)
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotic
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Phosphate-Buffered Saline (PBS)
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Hanks' Balanced Salt Solution (HBSS)
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Fluo-4 AM (or a similar fluorescent calcium indicator)
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Pluronic F-127
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Probenecid
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Menthol (agonist)
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Elismetrep (test compound)
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96-well black-walled, clear-bottom microplates
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Fluorescence microplate reader with automated liquid handling capabilities
Procedure:
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Cell Culture and Plating:
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Culture hTRPM8-HEK293 cells in complete DMEM at 37°C and 5% CO2.
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Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Incubate the plates for 24 hours.
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Dye Loading:
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Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be included to prevent dye leakage.
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Remove the culture medium from the wells and wash once with HBSS.
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Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.
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After incubation, wash the cells twice with HBSS to remove excess dye.
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Compound Preparation and Incubation:
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Prepare serial dilutions of Elismetrep in HBSS at 2x the final desired concentrations.
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Add the Elismetrep dilutions to the respective wells of the cell plate. Include vehicle control wells.
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Incubate the plate at room temperature for 15-30 minutes.
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Agonist Addition and Fluorescence Measurement:
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Prepare a solution of menthol in HBSS at a concentration known to elicit a robust response (e.g., EC80).
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Place the cell plate in a fluorescence microplate reader.
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Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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Using the instrument's liquid handler, add the menthol solution to all wells simultaneously.
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Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
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Data Analysis:
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Determine the peak fluorescence intensity for each well.
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Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPM8 antagonist (100% inhibition).
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Plot the normalized response against the logarithm of the Elismetrep concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vitro potency of a TRPM8 antagonist.
Conclusion
Elismetrep is a high-affinity antagonist of the TRPM8 ion channel. Its mechanism of action, involving the direct blockade of agonist- and cold-induced calcium influx in sensory neurons, underscores its potential as a therapeutic agent for a range of neurological and sensory disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research and development of Elismetrep and other TRPM8-targeting compounds.
